molecular formula C15H21NO3 B7528044 (3,5-Dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone

(3,5-Dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone

Katalognummer B7528044
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: RCHJMACZJBUTRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone, commonly known as UWA-101, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. UWA-101 belongs to the class of chemical compounds known as phenylazetidines, which are known to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Wissenschaftliche Forschungsanwendungen

UWA-101 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Preclinical studies have shown that UWA-101 exhibits antipsychotic, anxiolytic, and antidepressant effects, making it a promising candidate for the treatment of schizophrenia, anxiety disorders, and depression.

Wirkmechanismus

The exact mechanism of action of UWA-101 is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. The compound also exhibits moderate affinity for the serotonin 5-HT2A receptor and the alpha-adrenergic receptor. The activation of these receptors is thought to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
UWA-101 has been shown to modulate the activity of various neurotransmitters, leading to its therapeutic effects. The compound has been shown to increase dopamine and serotonin release in the prefrontal cortex, which is implicated in the regulation of mood, cognition, and behavior. UWA-101 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These biochemical and physiological effects are thought to underlie the therapeutic potential of UWA-101 in the treatment of neurological and psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

UWA-101 has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. The compound is also stable and has a long half-life, making it suitable for in vivo studies. However, UWA-101 has some limitations, including its high cost and the lack of clinical data on its safety and efficacy.

Zukünftige Richtungen

There are several future directions for the study of UWA-101. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are also implicated in the pathophysiology of various neurological and psychiatric disorders. Another direction is the development of novel formulations of UWA-101, such as sustained-release formulations, to improve its pharmacokinetic properties. Additionally, further studies are needed to investigate the safety and efficacy of UWA-101 in clinical trials, which could pave the way for its potential use in the treatment of various neurological and psychiatric disorders.

Synthesemethoden

The synthesis of UWA-101 involves the reaction of 3,5-dimethoxyphenylacetonitrile with 2,2,4-trimethylazetidine in the presence of a reducing agent. The reaction yields a white crystalline powder that is purified through recrystallization. The purity and identity of the compound are confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Eigenschaften

IUPAC Name

(3,5-dimethoxyphenyl)-(2,2,4-trimethylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10-9-15(2,3)16(10)14(17)11-6-12(18-4)8-13(7-11)19-5/h6-8,10H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHJMACZJBUTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N1C(=O)C2=CC(=CC(=C2)OC)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.